L-Asparagine-13C4 monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Asparagine-13C4 (monohydrate): is a labeled form of L-Asparagine, an amino acid that plays a crucial role in the biosynthesis of glycoproteins and other proteins. The compound is isotopically labeled with carbon-13, making it valuable for various scientific research applications, particularly in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Asparagine-13C4 (monohydrate) is synthesized by incorporating carbon-13 into the L-Asparagine molecule. The process typically involves the use of isotopically labeled precursors in a controlled chemical reaction. The reaction conditions often include specific temperatures, pH levels, and catalysts to ensure the incorporation of the carbon-13 isotope .
Industrial Production Methods: Industrial production of L-Asparagine-13C4 (monohydrate) involves large-scale synthesis using isotopically labeled starting materials. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: L-Asparagine-13C4 (monohydrate) undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used.
Major Products: The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino acids .
Scientific Research Applications
Chemistry: L-Asparagine-13C4 (monohydrate) is used in NMR spectroscopy to study the structure and dynamics of proteins and peptides. The carbon-13 labeling provides detailed information about the molecular environment and interactions .
Biology: In biological research, L-Asparagine-13C4 (monohydrate) is used to trace metabolic pathways and study amino acid metabolism. It helps in understanding the role of asparagine in cellular processes and protein synthesis .
Medicine: The compound is used in medical research to study the metabolism of asparagine in cancer cells. It helps in developing targeted therapies for cancer treatment by understanding how cancer cells utilize asparagine .
Industry: In the pharmaceutical industry, L-Asparagine-13C4 (monohydrate) is used in the development of new drugs and in quality control processes to ensure the purity and efficacy of pharmaceutical products .
Mechanism of Action
L-Asparagine-13C4 (monohydrate) exerts its effects by participating in the metabolic pathways of asparagine. The compound is incorporated into proteins and peptides, where it plays a role in the biosynthesis of glycoproteins. The carbon-13 labeling allows researchers to track the metabolic fate of asparagine and study its role in various cellular processes .
Molecular Targets and Pathways:
Asparagine Synthetase: The enzyme that catalyzes the conversion of aspartic acid to asparagine.
Amino Acid Transporters: Proteins that facilitate the uptake of asparagine into cells.
Protein Synthesis Pathways: Pathways involved in the incorporation of asparagine into proteins.
Comparison with Similar Compounds
L-Asparagine-15N2 (monohydrate): Labeled with nitrogen-15, used in similar metabolic studies.
L-Aspartic Acid-13C4 (monohydrate): Another carbon-13 labeled amino acid used in metabolic research.
L-Glutamine-13C5 (monohydrate): Labeled with carbon-13, used to study glutamine metabolism.
Uniqueness: L-Asparagine-13C4 (monohydrate) is unique due to its specific carbon-13 labeling, which provides detailed insights into the metabolic pathways and interactions of asparagine. This makes it particularly valuable in NMR spectroscopy and metabolic studies, where precise tracking of molecular changes is essential .
Properties
Molecular Formula |
C4H10N2O4 |
---|---|
Molecular Weight |
154.10 g/mol |
IUPAC Name |
(2S)-2,4-diamino-4-oxo(1,2,3,4-13C4)butanoic acid;hydrate |
InChI |
InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1/i1+1,2+1,3+1,4+1; |
InChI Key |
RBMGJIZCEWRQES-KFYBRNFPSA-N |
Isomeric SMILES |
[13CH2]([13C@@H]([13C](=O)O)N)[13C](=O)N.O |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.